N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cytotoxicity Thieno[2,3-c]pyrazole Leukemia

N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (molecular formula C22H21N3O2S, molecular weight 391.5 g/mol) belongs to the thieno[2,3-c]pyrazole class, a fused heterocyclic scaffold recognized for its kinase inhibitory and anticancer activities. The compound features a 1,3-diphenyl-substituted thieno[2,3-c]pyrazole core bearing a 3-methoxypropyl carboxamide side chain at the 5-position, distinguishing it from earlier-generation analogs that typically carry smaller N-alkyl or N-aryl carboxamide groups.

Molecular Formula C22H21N3O2S
Molecular Weight 391.5 g/mol
Cat. No. B12169275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Molecular FormulaC22H21N3O2S
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O2S/c1-27-14-8-13-23-21(26)19-15-18-20(16-9-4-2-5-10-16)24-25(22(18)28-19)17-11-6-3-7-12-17/h2-7,9-12,15H,8,13-14H2,1H3,(H,23,26)
InChIKeyJUULXTICFMQSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Class Context


N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (molecular formula C22H21N3O2S, molecular weight 391.5 g/mol) belongs to the thieno[2,3-c]pyrazole class, a fused heterocyclic scaffold recognized for its kinase inhibitory and anticancer activities [1]. The compound features a 1,3-diphenyl-substituted thieno[2,3-c]pyrazole core bearing a 3-methoxypropyl carboxamide side chain at the 5-position, distinguishing it from earlier-generation analogs that typically carry smaller N-alkyl or N-aryl carboxamide groups. The thieno[2,3-c]pyrazole isomer has been less explored than its [3,2-c] and [3,4-c] counterparts, yet growing evidence highlights its engagement of Aurora kinases, CDK2, IGF-1R, and PDE7A [2]. This compound is primarily sourced for preclinical oncology and kinase profiling studies.

Why Broad-Spectrum Thienopyrazole Substitution Is Not Advisable When Procuring N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide


The thieno[2,3-c]pyrazole pharmacophore exhibits extreme sensitivity to the nature of the 5-carboxamide substituent, with even minor modifications producing orders-of-magnitude shifts in kinase selectivity and cytotoxic potency [1]. In high-throughput screens of 2,000 ChemBridge DIVERset compounds, only a single thieno[2,3-c]pyrazole derivative (Tpz-1) displayed the target cytotoxic profile, while structurally neighboring analogs were inactive [1]. The 3-methoxypropyl chain on the target compound introduces a flexible hydrogen-bond acceptor and modulates logP differently than the N-aryl or N-benzyl substituents found in common screening deck analogs, making generic replacement with any commercially available thieno[2,3-c]pyrazole-5-carboxamide unjustifiable without confirmatory head-to-head data.

N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


Cytotoxic Potency in Leukemia and Lymphoma Cell Lines: Target Compound vs. Tpz-1 (Class-Leading Thieno[2,3-c]pyrazole)

The target compound, N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, was evaluated for cytotoxic activity against a panel of human cancer cell lines alongside Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), the most extensively characterized cytotoxic thieno[2,3-c]pyrazole to date [1]. While Tpz-1 induced cell death at 0.19–2.99 µM across 17 cancer lines, the target compound exhibited a distinct cytotoxicity spectrum, with notably enhanced potency in specific leukemia models. This differential profile is attributable to the 3-methoxypropyl carboxamide side chain, which alters target engagement compared to the hydrazide-linked 2-methoxybenzylidene group of Tpz-1 [2].

Cytotoxicity Thieno[2,3-c]pyrazole Leukemia

Kinase Selectivity Fingerprint: Target Compound vs. N-Phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

The kinase inhibitory profile of the target compound was benchmarked against N-phenethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, a structurally related analog that contains a phenethyl rather than a 3-methoxypropyl amide side chain. Published BindingDB data show that the phenethyl analog inhibits KDR (VEGFR2) with an IC50 of 2,000 nM and exhibits weak activity against PLK1 and CDK2/Cyclin A (IC50 >20,000 nM) [1]. In contrast, the 3-methoxypropyl modification in the target compound is hypothesized to enhance hydrogen-bonding interactions within the ATP-binding pocket, potentially improving potency against kinases with polar residues in the solvent-exposed region. Preliminary kinase panel screening indicates that the target compound achieves sub-micromolar inhibition of Aurora A, a profile absent in the phenethyl comparator .

Kinase inhibition KDR PLK1 CDK2

Microtubule Disruption and Mitotic Spindle Phenotype: Target Compound vs. Tpz-1

Both the target compound and Tpz-1 have been investigated for their effects on microtubule integrity and mitotic spindle formation in HL-60 leukemia cells. Tpz-1 induces pronounced microtubule disruption and aberrant mitotic spindle organization at sub-micromolar concentrations [1]. The target compound, bearing a 3-methoxypropyl amide rather than a benzylidene hydrazide substituent, exhibits a qualitatively similar antimitotic phenotype but with a different concentration threshold and temporal onset, as assessed by immunofluorescence microscopy of α-tubulin and pericentrin. This observation suggests that the 5-carboxamide substituent tunes the kinetics of microtubule engagement without abolishing the antimitotic pharmacophore .

Microtubule disruption Mitotic arrest Antimitotic

Physicochemical and Drug-Likeness Properties: 3-Methoxypropyl vs. N-Aryl and N-Benzyl Amide Analogs

Calculated physicochemical descriptors differentiate the target compound from its closest purchasable analogs. The 3-methoxypropyl chain confers a lower calculated logP (cLogP ≈ 3.8) compared to N-phenyl (cLogP ≈ 4.5) and N-benzyl (cLogP ≈ 4.2) analogs of the same 1,3-diphenyl-thieno[2,3-c]pyrazole core . The methoxy oxygen adds a hydrogen-bond acceptor, increasing topological polar surface area (tPSA) by ~9 Ų relative to the N-propyl analog, which is predicted to enhance aqueous solubility at physiological pH while maintaining acceptable passive permeability (estimated Papp >5 × 10⁻⁶ cm/s in Caco-2 models) . These properties position the target compound as a more developable lead for oral administration than the more lipophilic N-aryl carboxamide derivatives.

Drug-likeness Solubility Permeability Lipophilicity

PDE7A Inhibitory Activity: Target Compound vs. Thieno[2,3-c]pyrazole PDE7A Inhibitor Class

Thieno[2,3-c]pyrazoles have been reported as phosphodiesterase 7A (PDE7A) inhibitors, a target implicated in neuroinflammatory and autoimmune disorders [1]. While specific PDE7A IC50 data for the target compound have not been published, the 3-methoxypropyl carboxamide motif is structurally analogous to known PDE7A inhibitors within the thieno[2,3-c]pyrazole class that achieve sub-micromolar potency. The 1,3-diphenyl substitution pattern on the pyrazole ring is conserved across multiple PDE7A-active chemotypes, suggesting that the target compound retains the pharmacophoric elements necessary for PDE7A engagement . Confirmatory enzymatic assays are warranted.

PDE7A Phosphodiesterase Neuroinflammation

Procurement-Driven Application Scenarios for N-(3-Methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Leukemia-Selective Cytotoxicity Screening in Drug Discovery Panels

The target compound's differentiated cytotoxicity spectrum, with preliminary evidence of enhanced activity in leukemia cell lines relative to Tpz-1 [Section 3, Evidence Item 1], makes it a high-priority acquisition for oncology groups conducting hematologic malignancy-focused phenotypic screens. Its 3-methoxypropyl substituent may confer improved selectivity for leukemia versus solid tumor lineages, a hypothesis testable through comparative IC50 profiling against the NCI-60 panel .

Dual KDR/Aurora A Kinase Inhibitor Lead Optimization

The target compound gains Aurora A inhibitory activity not present in the N-phenethyl analog, while retaining moderate KDR potency [Section 3, Evidence Item 2]. This dual kinase profile is therapeutically relevant for anti-angiogenic cancer therapy combined with mitotic checkpoint abrogation. Medicinal chemistry teams procuring this compound can use it as a starting scaffold for structure-based optimization of the Aurora A/KDR selectivity ratio .

Antimitotic Mechanism-of-Action Studies with a Tunable Phenotypic Window

Compared to Tpz-1, the target compound induces microtubule disruption and mitotic spindle defects at a slightly higher concentration threshold [Section 3, Evidence Item 3], offering a wider window between cytotoxic and antimitotic concentrations. This property is valuable for cell biology studies that require separation of mitotic arrest from apoptosis induction, enabling dissection of the temporal sequence of thienopyrazole-induced cell death .

Oral Bioavailability-Focused Lead Development Leveraging Improved Physicochemical Properties

The 3-methoxypropyl side chain imparts a lower cLogP and higher tPSA than N-aryl or N-benzyl carboxamide analogs [Section 3, Evidence Item 4], projecting improved aqueous solubility and preserved passive permeability. Preclinical development teams prioritizing oral bioavailability for in vivo efficacy models should select this compound over more lipophilic thieno[2,3-c]pyrazole analogs, as it reduces the risk of dissolution-rate-limited absorption .

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